molecular formula C8H6BrCl2NO B2418990 N-(4-bromo-3-chlorophenyl)-2-chloroacetamide CAS No. 22521-43-3

N-(4-bromo-3-chlorophenyl)-2-chloroacetamide

Cat. No.: B2418990
CAS No.: 22521-43-3
M. Wt: 282.95
InChI Key: KHPKUHYLKVQBNW-UHFFFAOYSA-N
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Description

N-(4-bromo-3-chlorophenyl)-2-chloroacetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of bromine, chlorine, and acetamide functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-chlorophenyl)-2-chloroacetamide typically involves the reaction of 4-bromo-3-chloroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-bromo-3-chloroaniline+chloroacetyl chlorideThis compound+HCl\text{4-bromo-3-chloroaniline} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-bromo-3-chloroaniline+chloroacetyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-chlorophenyl)-2-chloroacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and chlorine atoms.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products include derivatives with different substituents replacing the halogen atoms.

    Oxidation: Products may include compounds with higher oxidation states of bromine or chlorine.

    Reduction: Reduced forms of the compound with lower oxidation states of the halogens.

Scientific Research Applications

N-(4-bromo-3-chlorophenyl)-2-chloroacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-chlorophenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide
  • N-(4-bromo-3-chlorophenyl)-2-fluorobenzenemethanamine
  • N-(4-bromo-3-chlorophenyl)-2-nitrobenzamide

Uniqueness

N-(4-bromo-3-chlorophenyl)-2-chloroacetamide is unique due to its specific combination of bromine, chlorine, and acetamide functional groups. This combination imparts distinct reactivity and properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-(4-bromo-3-chlorophenyl)-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrCl2NO/c9-6-2-1-5(3-7(6)11)12-8(13)4-10/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPKUHYLKVQBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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